1,2-Dibromopentane
Overview
Description
1,2-Dibromopentane is an organic compound with the molecular formula C5H10Br2 . It is a colorless liquid with a molecular weight of 229.941 g/mol . This compound is a dibrominated derivative of pentane, where two bromine atoms are attached to the first and second carbon atoms of the pentane chain.
Scientific Research Applications
Chemistry: 1,2-Dibromopentane is used as a reagent in organic synthesis, particularly in the preparation of alkynes and other halogenated compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is utilized in the development of drugs and therapeutic agents.
Industry: It finds applications in the production of polymers, lubricants, and other industrial chemicals.
Mechanism of Action
Safety and Hazards
1,2-Dibromopentane should be handled with care. Avoid contact with skin and eyes, and do not breathe mist, gas, or vapors . In case of ingestion, seek immediate medical assistance . It should be stored in a well-ventilated place and kept away from open flames, hot surfaces, and sources of ignition .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dibromination of Pentene: One common method to synthesize 1,2-dibromopentane is by the addition of bromine (Br2) to pentene (C5H10) in an inert solvent like carbon tetrachloride (CCl4). The reaction proceeds via a free radical mechanism, resulting in the addition of bromine atoms to the double bond of pentene.
Halogenation of Alkenes: Another method involves the halogenation of alkenes using bromine in the presence of a catalyst such as iron (Fe) or light (hv). This reaction also follows a free radical mechanism and results in the formation of this compound.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, this compound is produced through similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions helps achieve higher yields and better control over the reaction process.
Chemical Reactions Analysis
Types of Reactions:
Elimination Reactions: 1,2-Dibromopentane can undergo elimination reactions to form alkenes. For example, treating this compound with a strong base like sodium amide (NaNH2) results in the formation of 1-pentyne through a double elimination reaction.
Substitution Reactions: It can also participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles. For instance, reacting this compound with sodium iodide (NaI) in acetone can produce 1,2-diiodopentane.
Reduction Reactions: Reduction of this compound can lead to the formation of pentane or other lower brominated compounds.
Common Reagents and Conditions:
Strong Bases: Sodium amide (NaNH2), potassium tert-butoxide (KOtBu).
Nucleophiles: Sodium iodide (NaI), potassium fluoride (KF).
Reduction Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2).
Major Products Formed:
Alkenes: 1-pentyne, 2-pentyne.
Iodides: 1,2-diiodopentane.
Pentane: Resulting from reduction reactions.
Comparison with Similar Compounds
1,4-Dibromopentane: Unlike 1,2-dibromopentane, this compound has bromine atoms on the first and fourth carbon atoms. The positioning of the bromine atoms affects the reactivity and the types of reactions it undergoes.
1,3-Dibromopentane: This compound has bromine atoms on the first and third carbon atoms, leading to different chemical properties and reactivity compared to this compound.
1,2-Dibromopropane: A shorter chain analog with similar reactivity but different physical properties due to the shorter carbon chain.
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Properties
IUPAC Name |
1,2-dibromopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Br2/c1-2-3-5(7)4-6/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITMYAPULDSOHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871292 | |
Record name | 1,2-Dibromopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3234-49-9, 19398-53-9 | |
Record name | 1,2-Dibromopentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3234-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dibromopentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003234499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentane, 2,4-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019398539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-dibromopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.802 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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